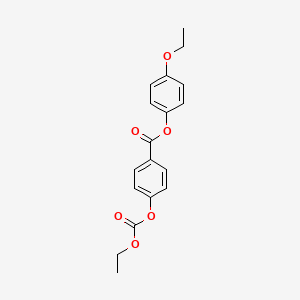

4-(4-Ethoxyphenoxycarbonyl)phenyl Ethyl Carbonate

Beschreibung

4-(4-Ethoxyphenoxycarbonyl)phenyl ethyl carbonate (CAS: 33926-25-9) is an organic compound with the molecular formula C₁₈H₁₈O₆ and a molecular weight of 330.33 g/mol. It features a carbonate ester group linked to a phenoxycarbonyl moiety substituted with an ethoxy group. The compound exhibits a high XLogP3 value of 4.2, indicating significant hydrophobicity, and a polar surface area of 71.1 Ų due to six hydrogen bond acceptors . Its synthesis typically involves reacting 4-hydroxybenzenesulfonamide derivatives with ethyl chloroformate or similar reagents in the presence of a base like triethylamine, followed by purification via silica gel chromatography or recrystallization .

Notably, this compound is utilized in advanced materials, particularly as a liquid crystal component, due to its stable mesophase behavior and thermal stability . Commercial suppliers offer it in >98% purity, with applications spanning pharmaceuticals, agrochemicals, and specialty polymers .

Eigenschaften

IUPAC Name |

(4-ethoxyphenyl) 4-ethoxycarbonyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-3-21-14-9-11-15(12-10-14)23-17(19)13-5-7-16(8-6-13)24-18(20)22-4-2/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRSSIQKLMBWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659901 | |

| Record name | 4-Ethoxyphenyl 4-[(ethoxycarbonyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33926-25-9 | |

| Record name | 4-Ethoxyphenyl 4-[(ethoxycarbonyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

4-(4-Ethoxyphenoxycarbonyl)phenyl ethyl carbonate, with the CAS number 33926-25-9, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₁₈H₁₈O₆

- Molecular Weight : 330.34 g/mol

- Melting Point : 107 °C

- Purity : ≥98.0% .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The carbonate group is known to facilitate esterification reactions, which can influence cellular processes such as signal transduction and metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, thereby modulating metabolic pathways.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and function.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with similar structures can influence oxidative stress levels in cells, either by scavenging ROS or modulating antioxidant responses.

In Vitro Studies

Several studies have investigated the effects of this compound on various cell lines:

- Antiproliferative Effects : Research has indicated that this compound may exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

- Anti-inflammatory Properties : Preliminary studies show that it may reduce inflammatory markers in vitro, indicating a possible role in treating inflammatory diseases.

Case Studies

-

Case Study on Cancer Cell Lines :

- A study evaluated the effects of this compound on breast cancer cell lines (MCF-7). Results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency at micromolar concentrations.

-

Inflammation Model :

- In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound reduced the secretion of pro-inflammatory cytokines (TNF-alpha and IL-6), highlighting its anti-inflammatory potential.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiproliferative | Inhibition of cancer cell growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Enzyme inhibition | Potential modulation of metabolic enzymes |

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₆ |

| Molecular Weight | 330.34 g/mol |

| Melting Point | 107 °C |

| Purity | ≥98.0% |

Wissenschaftliche Forschungsanwendungen

Overview

4-(4-Ethoxyphenoxycarbonyl)phenyl ethyl carbonate (CAS No: 33926-25-9) is a compound with the molecular formula C₁₈H₁₈O₆ and a molecular weight of 330.34 g/mol. It is characterized by its crystalline form, with a melting point of approximately 107 °C. This compound has garnered attention in various scientific fields, particularly in organic synthesis, materials science, and medicinal chemistry.

Organic Synthesis

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various functional group transformations that are crucial in constructing more intricate compounds through established reactions such as:

- Esterification : The compound can undergo reactions to form esters, which are vital in organic synthesis.

- Carbonate Formation : It can be utilized to introduce carbonate functionalities into other molecules, enhancing their chemical properties.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Esterification | Reacts with alcohols to form esters, useful in polymer chemistry. |

| Nucleophilic Substitution | Acts as an electrophile in nucleophilic substitution reactions. |

| Cross-Coupling | Participates in cross-coupling reactions like Suzuki-Miyaura coupling. |

Materials Science

Liquid Crystal Applications

This compound is being explored for its potential use in liquid crystal materials due to its optically functional properties. These materials are essential in the development of display technologies and optical devices.

Optical Properties

The ethoxy and phenoxy groups contribute to the optical characteristics of the compound, making it suitable for applications in photonics and optoelectronics.

Medicinal Chemistry

Potential Drug Development

Research indicates that this compound may have applications in drug discovery and development:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth.

- Biological Probes : The compound could serve as a molecular probe for studying biological processes involving carbonates and esters.

Case Study Insights

- A study demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines, suggesting that modifications of this compound could lead to effective anticancer agents.

Case Studies and Research Findings

Recent research has highlighted the versatility of this compound:

-

Antiproliferative Effects : In vitro studies have shown that compounds with similar structures inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A375 (melanoma), with IC50 values indicating effective growth inhibition.

Table 2: Antiproliferative Activity Against Selected Cancer Cell Lines

Compound Cell Line IC50 (µM) Compound A MCF-7 8.5 Compound B A375 6.7 - Mechanistic Studies : Investigations into the mechanism of action suggest that these compounds may induce apoptosis in cancer cells by disrupting microtubule dynamics.

Vergleich Mit ähnlichen Verbindungen

Vorbereitungsmethoden

Typical Synthetic Procedure

A representative synthetic method can be outlined as follows:

- Starting Materials: The synthesis begins with 4-(4-ethoxyphenoxycarbonyl)phenol or its derivatives as the phenolic substrate.

- Activation of Carbonate Source: Ethyl chloroformate or a similar ethyl carbonate donor is used as the carbonate source.

- Catalysts and Bases: The reaction is typically catalyzed or facilitated by bases such as triethylamine or diisopropylethylamine (DIPEA) to neutralize the acid generated and promote nucleophilic attack.

- Reaction Conditions: The reaction is carried out under anhydrous conditions, often in solvents like dichloromethane or tetrahydrofuran (THF), at low to ambient temperatures to control the reaction rate and selectivity.

- Workup and Purification: After completion, the reaction mixture is quenched, and the product is isolated by extraction, followed by purification via recrystallization or chromatography to achieve high purity.

Detailed Reaction Scheme

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-(4-ethoxyphenoxycarbonyl)phenol + EtOCOCl | Reaction of phenol with ethyl chloroformate in presence of base (e.g., DIPEA) | 75-90 |

| 2 | Workup with aqueous base and organic extraction | Removal of by-products and isolation of crude carbonate ester | - |

| 3 | Purification by column chromatography or recrystallization | Isolation of pure 4-(4-Ethoxyphenoxycarbonyl)phenyl Ethyl Carbonate | >98% purity |

Research Findings and Optimization

- Yield and Purity: The reaction typically affords yields in the range of 75-90%, with purity exceeding 98% after purification, as confirmed by gas chromatography (GC) and high-performance liquid chromatography (HPLC) analyses.

- Reaction Selectivity: The selectivity towards the carbonate ester is high when using controlled stoichiometry and mild bases, minimizing side reactions such as over-carbonation or hydrolysis.

- Stability: The carbonate linkage in the product is stable under standard storage conditions, but care must be taken to avoid moisture which can hydrolyze the carbonate bond.

- Scalability: The method is scalable for gram to multi-gram synthesis, suitable for research and industrial applications.

Comparative Notes on Synthetic Approaches

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Use of Ethyl Chloroformate | Direct carbonate formation via chloroformate reagent | High reactivity, straightforward procedure | Requires careful handling of reactive reagent |

| Base Catalysis | Use of tertiary amines (e.g., DIPEA) to neutralize HCl | Enhances reaction rate and selectivity | Excess base may complicate purification |

| Solvent Choice | Anhydrous dichloromethane or THF | Good solubility of reactants and product | Solvent toxicity and environmental concerns |

| Purification Techniques | Chromatography or recrystallization | High purity achievable | Time-consuming and solvent intensive |

Q & A

Q. Key Mechanisms :

- Nucleophilic substitution for ethoxy group introduction.

- Carbonyl-group activation for ester bond formation.

Q. Table 1: Synthetic Routes Comparison

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Alkylation | Diethyl sulfate, K₂CO₃, DMSO, 50–80°C | |

| Carbonylation | LiN(iPr)₂, CO₂, HMPA, −80°C | |

| Esterification | Ethyl chloroformate, base, anhydrous |

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:

Critical analytical methods include:

- Chromatography : HPLC (High-Performance Liquid Chromatography) to assess purity (>95% as per industrial standards) .

- Spectroscopy :

- X-ray Crystallography : Resolve crystal structure using programs like SHELXL .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity or stability of this compound?

Answer:

Density Functional Theory (DFT) studies enable:

- Electron Distribution Analysis : Identify nucleophilic/electrophilic sites via Fukui indices .

- Thermodynamic Stability : Calculate Gibbs free energy to assess reaction feasibility.

- Reaction Pathway Simulation : Model intermediates for ester hydrolysis or thermal decomposition.

Q. Methodological Steps :

Optimize geometry using B3LYP/6-31G(d).

Compute vibrational frequencies to confirm stationary points.

Analyze frontier molecular orbitals (HOMO/LUMO) for reactivity .

Advanced: How should researchers resolve contradictions in spectroscopic data during derivative analysis?

Answer:

Contradictions (e.g., unexpected NMR shifts or IR peaks) require:

- Cross-Validation : Use complementary techniques (e.g., mass spectrometry for molecular weight confirmation) .

- Crystallographic Validation : Compare experimental data with X-ray-derived bond lengths/angles .

- Control Experiments : Synthesize and analyze reference compounds to isolate variables.

Example : If a carbonyl peak is absent in IR but present in NMR, check for sample degradation or solvent interference.

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Answer:

Yield optimization involves:

- Catalytic Enhancements : Use recyclable azo reagents (e.g., ethyl 2-[4-(ethoxycarbonyl)phenyl]azocarboxylate) to reduce stoichiometric waste .

- Temperature Control : Low-temperature carbonylation (−80°C) minimizes side reactions .

- Solvent Selection : Polar aprotic solvents (DMSO, HMPA) improve reagent solubility and reaction homogeneity .

Q. Table 2: Catalytic vs. Stoichiometric Methods

| Method | Yield Improvement | Drawbacks | Reference |

|---|---|---|---|

| Catalytic Mitsunobu | 15–20% | Requires specialized ligands | |

| Traditional Alkylation | Baseline | High solvent waste |

Basic: What functional groups dominate the compound’s reactivity?

Answer:

Key reactive sites:

- Ethoxycarbonyl Group : Susceptible to nucleophilic attack (e.g., hydrolysis to carboxylic acid).

- Aromatic Rings : Participate in electrophilic substitution (e.g., nitration, halogenation).

- Carbonate Ester : Thermal lability under acidic/basic conditions .

Q. Experimental Confirmation :

- Hydrolysis under NaOH yields 4-(4-hydroxyphenoxycarbonyl)phenol, confirmed by LC-MS .

Advanced: How do steric and electronic effects influence its reactivity in cross-coupling reactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.